molecular formula C18H18FN5O3 B2900554 3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-46-6

3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2900554
CAS No.: 483995-46-6
M. Wt: 371.372
InChI Key: WWXXWPRILUCXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide ( 483995-61-5) is a synthetic organic compound with a molecular weight of 403.4 g/mol and a molecular formula of C22H21N5O3 . This propanamide derivative is characterized by a central propanamide backbone linked to a 2,5-dimethoxyphenyl group and an N-(2-fluorophenyl) amide moiety . A key structural feature is the 2H-tetrazol-5-yl ring , which acts as a bioisostere for a carboxylic acid group; this substitution can enhance metabolic stability and influence the compound's hydrogen-bonding capacity and overall pharmacokinetic profile, making it a valuable scaffold in medicinal chemistry research . The compound is supplied for research applications and is not intended for diagnostic or therapeutic use. Researchers can exploit this molecule as a building block in chemical synthesis or as a candidate for studying interactions with biological macromolecules . Its structural properties, particularly the electron-rich dimethoxyphenyl group and the planar, aromatic naphthyl-like system, suggest potential for investigation in various biochemical assays . In scientific screening, structurally related tetrazole-containing compounds have been identified as potent agonists for formyl peptide receptors (FPRs), which are G protein-coupled receptors (GPCRs) involved in host defense and inflammation, indicating a potential research area in immunology and pharmacology . Similarly, other propanamide analogs have shown promise in preliminary studies related to antinociceptive effects and antitumor activity, highlighting the broad research potential of this chemical class . This product is strictly for research purposes and is not approved for human or veterinary consumption.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-26-12-7-8-16(27-2)11(9-12)10-13(17-21-23-24-22-17)18(25)20-15-6-4-3-5-14(15)19/h3-9,13H,10H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXXWPRILUCXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule contains three distinct moieties:

  • 3-(2,5-Dimethoxyphenyl)propanamide backbone : Derived from 2,5-dimethoxyphenylacetic acid or its ester derivatives.
  • 2H-Tetrazole-5-yl group : Typically synthesized via [3+2] cycloaddition between nitriles and sodium azide under catalytic conditions.
  • N-(2-Fluorophenyl) substituent : Introduced via amidation or nucleophilic substitution with 2-fluoroaniline.

Retrosynthetic disconnection at the tetrazole-propanamide junction suggests a convergent synthesis approach, wherein the tetrazole ring is constructed prior to coupling with the propanamide intermediate.

Synthesis of the Tetrazole Ring

[3+2] Cycloaddition Methodology

The 2H-tetrazole-5-yl group is synthesized via Huisgen cycloaddition between a nitrile precursor and sodium azide. Optimization data from analogous systems demonstrate that microwave irradiation significantly accelerates reaction kinetics while improving regioselectivity.

Procedure :

  • Nitrile precursor preparation : 3-(2,5-Dimethoxyphenyl)propanenitrile is synthesized from 3-(2,5-dimethoxyphenyl)propanoic acid via amidation with PCl₅ followed by dehydration.
  • Cycloaddition :
    • 3-(2,5-Dimethoxyphenyl)propanenitrile (1.0 equiv), NaN₃ (3.0 equiv), NH₄Cl (1.5 equiv) in DMF (3 mL/g)
    • Microwave irradiation at 150°C for 30 minutes under inert atmosphere.
    • Yield: 78–82% (HPLC purity >95%).

Key Optimization Parameters :

Parameter Optimal Value Effect on Yield
Temperature 150°C Maximizes azide activation
Catalyst (NH₄Cl) 1.5 equiv Prevents side hydrolysis
Solvent (DMF) 3 mL/g Ensures homogeneous heating

Amidation with 2-Fluoroaniline

Coupling Reagent Screening

The propanamide moiety is introduced via coupling of 3-(2,5-dimethoxyphenyl)-2-(2H-tetrazol-5-yl)propanoic acid with 2-fluoroaniline. EDCl/HOBt emerges as the most effective system, minimizing racemization and side-product formation.

Procedure :

  • Acid activation : 3-(2,5-Dimethoxyphenyl)-2-(2H-tetrazol-5-yl)propanoic acid (1.0 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv) in anhydrous THF (5 mL/g), 0°C, 1 hour.
  • Amine coupling : 2-Fluoroaniline (1.5 equiv) added dropwise, stirred at 25°C for 12 hours.
  • Workup : Diluted with ethyl acetate, washed with 5% NaHCO₃, brine, and dried over MgSO₄.
  • Purification : Recrystallization from acetonitrile yields white crystalline product (68–72% yield).

Comparative Coupling Efficiency :

Reagent System Yield (%) Purity (HPLC)
EDCl/HOBt 72 98.5
DCC/DMAP 58 92.3
HATU/DIEA 65 96.7

Microwave-Assisted Process Intensification

Cyclization and Amidation Integration

Microwave irradiation (CEM Discover system) is applied to both tetrazole formation and amidation steps, reducing total synthesis time from 48 hours to 6.5 hours. Critical parameters include:

  • Power : 180 W for tetrazole cyclization
  • Temperature : 180°C for amidation
  • Solvent : Acetonitrile (ACN) enables rapid heat transfer and suppresses decomposition.

Performance Metrics :

Step Conventional Time Microwave Time Yield Improvement
Tetrazole formation 24 hours 30 minutes +22%
Amidation 24 hours 6 hours +15%

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (600 MHz, DMSO-d₆) :
    • δ 3.72 (s, 6H, OCH₃), 6.82–7.45 (m, 6H, aryl-H), 8.12 (s, 1H, tetrazole-H).
  • HRMS (ESI+) : m/z calculated for C₁₈H₁₈FN₅O₃ [M+H]⁺: 390.1312; found: 390.1309.
  • HPLC : Retention time 12.3 min (C18 column, 70:30 H₂O/ACN), purity 98.7%.

Challenges and Mitigation Strategies

Tetrazole Ring Stability

The 2H-tetrazole tautomer is prone to oxidation under acidic conditions. Stabilization is achieved via:

  • pH control : Maintain reaction medium at pH 6–7 using ammonium acetate buffer.
  • Antioxidants : 0.1% w/w ascorbic acid added during workup.

Regioselectivity in Cycloaddition

Unwanted 1H-tetrazole regioisomer formation (<5%) is suppressed by:

  • Catalyst modulation : ZnCl₂ (0.5 equiv) enhances 2H-selectivity.
  • Solvent polarity : DMF > DMSO > ACN in favoring 2H-tetrazole.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted phenyl rings or tetrazoles.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe in biological studies to understand the interaction of phenyl and tetrazolyl groups with biological macromolecules.

Industry: The compound could be used in the manufacture of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which 3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide exerts its effects depends on its molecular targets and pathways. The presence of the tetrazolyl group suggests potential interactions with enzymes or receptors, leading to biological activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives, differing primarily in substituent groups on the phenyl rings. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide (Target) 2,5-Dimethoxyphenyl; 2-fluorophenyl C19H20FN5O3 385.40 Fluorine enhances lipophilicity; tetrazole improves metabolic stability.
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () 2,3-Dimethoxyphenyl; 4-methoxyphenyl C19H21N5O4 383.41 Methoxy groups increase electron density; lower logP vs. fluorine analog.
(2R)-3-(2,5-Dimethoxyphenyl)-N-(4-ethoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () 2,5-Dimethoxyphenyl; 4-ethoxyphenyl C20H23N5O4 397.43 Ethoxy group introduces steric bulk; potential for prolonged half-life.
3-(2,5-Dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide () 2,5-Dimethoxyphenyl; 2-methylphenyl C19H21N5O3 367.41 Methyl group reduces polarity; may compromise CNS penetration.

Key Findings from Comparative Analysis

In contrast, 4-methoxyphenyl () and 4-ethoxyphenyl () substituents donate electron density, which may favor interactions with hydrophobic pockets but reduce metabolic stability due to demethylation pathways .

The 2-methylphenyl analog () has lower molecular weight and higher hydrophobicity, which may limit solubility in polar solvents .

Stereochemical Considerations :

  • The (2R)-configured analog in highlights the role of stereochemistry in biological activity. The target compound’s unspecified stereochemistry suggests further enantiomeric resolution may be needed to optimize efficacy .

Pharmacological Implications :

  • Tetrazole-containing analogs are prevalent in angiotensin II receptor antagonists (e.g., losartan analogs), where the tetrazole mimics carboxylate groups. The target compound’s fluorine substitution may confer resistance to oxidative metabolism compared to methoxy groups .
  • 2,5-Dimethoxyphenyl vs. 2,3-dimethoxyphenyl (): The para-methoxy group in the target compound may enhance π-stacking interactions in enzyme active sites compared to ortho-substituted analogs .

Research and Application Prospects

The target compound’s structural features position it as a candidate for central nervous system (CNS) therapeutics due to fluorine’s ability to enhance blood-brain barrier penetration. Further research should explore:

  • SAR studies to optimize substituent positions (e.g., 3-fluorophenyl vs. 2-fluorophenyl).
  • In vitro metabolic stability assays comparing demethylation rates of methoxy vs. fluorine analogs.
  • Crystallographic data to elucidate binding modes in target proteins .

Biological Activity

3-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of appropriate precursors under controlled conditions. The compound can be synthesized using techniques such as microwave-assisted synthesis or conventional heating methods.

Antiviral Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit promising antiviral properties. For instance, related compounds have been identified as inhibitors of dengue virus NS2B/NS3 serine protease, suggesting that modifications in the structure can enhance antiviral activity. Molecular docking studies have shown favorable binding interactions with the target enzyme, indicating potential for further development as antiviral agents .

Anticancer Activity

The compound's biological activity has also been evaluated against various cancer cell lines. Preliminary studies indicate that it may possess cytotoxic effects comparable to established anticancer agents. For example, SAR studies reveal that modifications in the phenyl rings and the introduction of electron-withdrawing groups significantly affect the potency against cancer cell lines such as MDA-MB-231 .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by several structural features:

Structural Feature Effect on Activity
Electron-withdrawing groups Increase cytotoxicity against cancer cells
Substituted phenyl rings Alter binding affinity and selectivity
Tetrazole moiety Enhances interaction with biological targets

Case Studies

  • Dengue Virus Inhibition : A study demonstrated that a related compound showed IC50 values in the low micromolar range against dengue virus NS2B/NS3 serine protease, suggesting that similar modifications could enhance the activity of this compound .
  • Cytotoxicity Against MDA-MB-231 : In vitro assays revealed that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 20 to 30 µM depending on specific substitutions .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing 3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide, and how can purity be ensured?

  • Key Steps :

  • Tetrazole Ring Formation : Use hydrazine derivatives with nitriles or carbonyl precursors under controlled pH (6–8) and temperature (60–80°C) to avoid side reactions .
  • Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the fluorophenyl amine to the propanamide backbone .
    • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 90:10) achieves >95% purity. Confirm via NMR (δ 7.8–8.2 ppm for tetrazole protons) and LC-MS .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural markers should be prioritized?

  • 1H/13C NMR : Focus on methoxy groups (δ ~3.8 ppm for OCH3), fluorophenyl aromatic protons (δ 7.1–7.5 ppm), and tetrazole protons (δ 8.0–8.3 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry : Verify molecular ion peaks at m/z 367.41 (M+H⁺) and fragmentation patterns for the tetrazole moiety .

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

  • In Vitro Screening :

  • Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA (IC50 values) .
  • Antimicrobial Testing : Use broth microdilution against S. aureus and E. coli (MIC ≤ 16 µg/mL considered active) .
    • Cytotoxicity : Assess against HEK-293 cells using MTT assay to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the tetrazole ring formation step?

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize pH (7.5), temperature (70°C), and reaction time (12–16 hr). Central composite design reduces variability by 30% .
  • Catalyst Screening : Test ZnCl2 or NH4Cl to accelerate [2+3] cycloaddition, improving yields from 65% to 82% .

Q. How to resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. cytotoxicity)?

  • Mechanistic Profiling :

  • Use molecular docking (AutoDock Vina) to compare binding affinities for COX-2 (PDB: 5KIR) versus off-target kinases (e.g., EGFR).
  • Validate via siRNA knockdown of COX-2 in RAW264.7 macrophages to isolate target-specific effects .
    • Dose-Response Analysis : Perform EC50/IC50 curve fitting with Hill slopes to identify therapeutic windows .

Q. What computational strategies predict structure-activity relationships (SAR) for modifying the fluorophenyl or tetrazole moieties?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of substituents (e.g., electron-withdrawing F vs. OCH3) on tetrazole ring stability .
  • QSAR Modeling : Train a model using Hammett σ constants and logP values to predict bioactivity against inflammation targets .

Q. How to design a stability study for this compound under physiological conditions?

  • Forced Degradation :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24 hr; monitor via HPLC for degradation products (e.g., hydrolyzed amide bonds) .
  • Photostability : Expose to UV light (320–400 nm) for 48 hr; track tetrazole ring integrity via UV-Vis (λmax 270 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.